2-{3-[(4-Bromophenoxy)methyl]phenyl}-5-(4-chlorobenzyl)-1,3,4-oxadiazole
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Overview
Description
2-{3-[(4-Bromophenoxy)methyl]phenyl}-5-(4-chlorobenzyl)-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(4-Bromophenoxy)methyl]phenyl}-5-(4-chlorobenzyl)-1,3,4-oxadiazole typically involves multiple steps, including the formation of the oxadiazole ring and the introduction of the bromophenoxy and chlorobenzyl groups. One common method involves the reaction of 4-bromophenol with 3-(chloromethyl)benzyl chloride to form the intermediate 3-[(4-bromophenoxy)methyl]benzyl chloride. This intermediate is then reacted with 4-chlorobenzyl hydrazine to form the final oxadiazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(4-Bromophenoxy)methyl]phenyl}-5-(4-chlorobenzyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce more complex molecules with extended conjugation.
Scientific Research Applications
2-{3-[(4-Bromophenoxy)methyl]phenyl}-5-(4-chlorobenzyl)-1,3,4-oxadiazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological processes and interactions due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{3-[(4-Bromophenoxy)methyl]phenyl}-5-(4-chlorobenzyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The bromophenoxy and chlorobenzyl groups can interact with various enzymes and receptors, modulating their activity. The oxadiazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(4-(4-bromophenoxy)phenyl)-1H-pyrazole-5-carboxylate: Similar in structure but contains a pyrazole ring instead of an oxadiazole ring.
3-Bromomethylphenylboronic acid pinacol ester: Contains a bromophenoxy group but differs in the rest of the structure.
Uniqueness
2-{3-[(4-Bromophenoxy)methyl]phenyl}-5-(4-chlorobenzyl)-1,3,4-oxadiazole is unique due to the presence of both bromophenoxy and chlorobenzyl groups, which provide distinct chemical properties and potential applications. The oxadiazole ring also contributes to its stability and reactivity, making it a valuable compound for various scientific research and industrial applications.
Properties
Molecular Formula |
C22H16BrClN2O2 |
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Molecular Weight |
455.7 g/mol |
IUPAC Name |
2-[3-[(4-bromophenoxy)methyl]phenyl]-5-[(4-chlorophenyl)methyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C22H16BrClN2O2/c23-18-6-10-20(11-7-18)27-14-16-2-1-3-17(12-16)22-26-25-21(28-22)13-15-4-8-19(24)9-5-15/h1-12H,13-14H2 |
InChI Key |
MOYIYAJLWYBACO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NN=C(O2)CC3=CC=C(C=C3)Cl)COC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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